molecular formula C8H8O B113406 3-Methylbenzaldehyde CAS No. 620-23-5

3-Methylbenzaldehyde

Cat. No.: B113406
CAS No.: 620-23-5
M. Wt: 120.15 g/mol
InChI Key: OVWYEQOVUDKZNU-UHFFFAOYSA-N
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Description

3-Methylbenzaldehyde, also known as m-tolualdehyde, is an organic compound with the molecular formula C8H8O. It is a derivative of benzaldehyde, where a methyl group is substituted at the meta position of the benzene ring. This compound is characterized by its aromatic odor and is commonly used in the synthesis of various chemicals and pharmaceuticals .

Mechanism of Action

Target of Action

3-Methylbenzaldehyde, also known as M-Tolualdehyde, is a simple aromatic aldehyde that is structurally similar to benzaldehyde . It has been found to exhibit antifungal activity, specifically targeting cellular antioxidation components of fungi . These targets include enzymes such as superoxide dismutases and glutathione reductase, which play crucial roles in maintaining the redox balance within the cell .

Mode of Action

The mode of action of this compound involves disruption of the cellular antioxidation system. The compound can react with nucleophilic sites on these enzymes, leading to their inhibition . This disruption destabilizes the redox homeostasis within the fungal cell, leading to oxidative stress and ultimately cell death .

Biochemical Pathways

The disruption of the antioxidation system by this compound affects several biochemical pathways. For instance, it interferes with the detoxification of reactive oxygen species (ROS), leading to an accumulation of these harmful species within the cell . This can cause damage to various cellular components, including proteins, lipids, and DNA, disrupting normal cellular functions .

Pharmacokinetics

Its metabolism would likely involve oxidation and conjugation reactions, similar to other aromatic aldehydes .

Result of Action

The result of this compound’s action is the inhibition of fungal growth. By disrupting the cellular antioxidation system, it induces oxidative stress within the fungal cell, leading to cell death . This makes it a potential candidate for use as an antifungal agent, either alone or in combination with other antifungal drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy may be affected by the pH of the environment, as this can influence the compound’s ionization state and hence its reactivity . Additionally, the presence of other substances, such as antioxidants, could potentially interfere with its mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3-methylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of toluene with formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of methyl benzoate. This method is preferred due to its cost-effectiveness and alignment with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Methylbenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 3-Methylbenzaldehyde: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its meta position methyl group provides distinct steric and electronic effects compared to its ortho and para counterparts .

Properties

IUPAC Name

3-methylbenzaldehyde
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InChI

InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3
Source PubChem
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InChI Key

OVWYEQOVUDKZNU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC=C1)C=O
Source PubChem
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Molecular Formula

C8H8O
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DSSTOX Substance ID

DTXSID6060717
Record name Benzaldehyde, 3-methyl-
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Molecular Weight

120.15 g/mol
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Physical Description

Solid
Record name 3-Methylbenzaldehyde
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Boiling Point

199 °C, 199.00 °C. @ 760.00 mm Hg
Record name 3-METHYLBENZALDEHYDE
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Record name 3-Methylbenzaldehyde
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Solubility

Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in benzene, chloroform
Record name 3-METHYLBENZALDEHYDE
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Density

1.0189 g/cu cm at 21 °C
Record name 3-METHYLBENZALDEHYDE
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CAS No.

620-23-5
Record name 3-Methylbenzaldehyde
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Record name M-TOLUALDEHYDE
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Record name 3-METHYLBENZALDEHYDE
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Melting Point

< 25 °C
Record name 3-Methylbenzaldehyde
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Synthesis routes and methods

Procedure details

20 G. of 2,5-bis(carbomethoxy)benzyltriphenylphosphonium bromide and 7.65 g. of m-methoxybenzaldehyde were added to 100 ml of acetonitrile and 22 ml of diazabicyclononene was added. After 16 hours the mixture was added to water and extracted with ethyl acetate. The extract was washed, dried and evaporated. The residue was refluxed for 1 hour in 250 ml of methanol and 250 ml of water containing 10 g. of potassium hydroxide. The solution was cooled and extracted with chloroform. The aqueous layer was acidified with dilute hydrochloric acid and extracted with ethyl acetate. The extract was washed, dried and evaporated to afford cis and trans 3'-methoxystilbene-2,5-dicarboxylic acid. 7.8 G. of this compound was hydrogenated for 11/2 hours in 800 ml of ethanol containing 1.5 g. of 5% palladium on carbon catalyst. The solution was filtered and evaporated to give 2-(m-methoxyphenethyl)-benzene-1,4-dicarboxylic acid which was cyclized according to the procedure set forth in Example I, A to afford 2-carboxy-8-methoxy-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene having a m.p. of 220°-222° C. Similarly, other 8-substituted compounds of this invention may be obtained by reacting 2,5-bis(carbomethoxy) benzyltriphenylphosphonium bromide with a m-substituted benzaldehyde having a halogen such as fluoro, chloro or bromo, a lower alkyl of 1-4 carbons, or a lower alkoxy such as ethoxy, n-propoxy, isopropoxy, n-butoxy, isobutoxy, n-pentyloxy, n-hexyloxy and the like. By reacting an o-substituted benzaldehyde or a p-substituted benzaldehyde with 2,5-bis(carbomethoxy) benzyltriphenylphosphonium bromide a 2-carboxy-9-substituted-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene or a 2-carboxy-7-substituted 10,11-dihydro-5-oxo-5 H-dibenzo[a,d]cycloheptene is obtained, respectively. For example 2-carboxy-7-methyl-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene having a m.p of 235° C. was obtained from p-methylbenzaldehyde; 2-carboxy-8-methyl-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene having a m.p. of 196°-197° C. was obtained from m-methylbenzaldehyde; and 2-carboxy-9-methyl-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene having a m.p. of 232°-234° C. was obtained from o-methylbenzaldehyde.
Name
2-carboxy-7-methyl-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-methylbenzaldehyde?

A1: this compound has a molecular formula of C8H8O and a molecular weight of 120.15 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy (1H and 13C): Provides detailed information on the hydrogen and carbon environments within the molecule. []* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identification and quantification based on its fragmentation pattern and retention time. [, , ]* Infrared Spectroscopy (FTIR): Helps identify functional groups, particularly the characteristic carbonyl (C=O) stretch. [, ]

Q3: Can you describe a concise synthesis pathway for 1- and 3-Methylbenzo[b]naphtho[2,1-d]thiophene using this compound as a precursor?

A3: A regioselective synthesis pathway has been developed utilizing a Suzuki coupling reaction. 1-Benzothiophene-2-boronic acid is reacted with the trifluoromethanesulfonate of either 2-hydroxy-3-methylbenzaldehyde or 2-hydroxy-5-methylbenzaldehyde using a palladium catalyst. The resulting products then undergo a Wittig reaction and subsequent in-situ cyclization to yield the desired 1- and 3-Methylbenzo[b]naphtho[2,1-d]thiophene isomers. This method provides higher yields and improved regioselectivity compared to previous methods. []

Q4: Has this compound been used as a model compound in material science?

A4: Yes, this compound has been employed as a model compound to study the oxidation processes in polymers like poly(2,6-dimethyl-1,4-phenylene oxide). Both thermal and photochemical oxidation studies have been conducted, identifying key degradation products and proposing mechanisms for crosslinking within the polymer. []

Q5: Can this compound participate in reactions catalyzed by metal complexes?

A5: Yes, this compound has been utilized as a substrate in palladium-catalyzed amidocarbonylation reactions. These reactions, typically carried out in ionic liquids, produce N-acyl-α-arylglycines, which are valuable building blocks in pharmaceutical and agrochemical industries. The reaction exhibits varying yields depending on the substituent position and electronic effects of the aromatic aldehyde. []

Q6: Have computational methods been used to study this compound?

A6: Yes, molecular orbital calculations, using basis sets like AM1, STO-3G, and 6-31G, have been used to determine the conformational preferences of this compound. These computations confirmed that the O-cis conformer is slightly more stable than the O-trans conformer in the vapor phase and solution. []

Q7: How do structural modifications of this compound affect its biological activity?

A7: Research on alkylbenzaldehydes, including this compound (m-tolualdehyde), has shown that they act as reversible inhibitors of mushroom tyrosinase. While o-tolualdehyde and m-tolualdehyde display mixed-type inhibition, p-alkylbenzaldehydes exhibit uncompetitive inhibition. The inhibition potency of p-alkylbenzaldehydes is influenced by the size of the alkyl group, with larger alkyl groups generally leading to greater inhibition. []

Q8: Is there evidence of this compound impacting cytochrome P450 activity?

A8: Yes, inhalation studies in rats have shown that this compound inhibits cytochrome P450 (CYP) isozymes, specifically CYP2B1 and 4B1, in the lungs and nasal mucosa. This inhibition may alter the metabolism of other xenobiotics and potentially lead to altered toxicity profiles in co-exposure scenarios. []

Q9: What is known about the potential toxicity of this compound?

A9: While detailed toxicity studies are limited, this compound has been identified as a potential risk factor for sick building syndrome (SBS) symptoms. Elevated indoor concentrations of this compound were associated with an increased risk of SBS symptoms in epidemiological studies conducted in Japan. []

Q10: How is this compound typically measured in environmental samples?

A10: this compound is frequently measured in air samples as part of studies investigating volatile organic compounds (VOCs). A common method involves collecting air samples onto cartridges coated with 2,4-dinitrophenylhydrazine (DNPH). The carbonyls, including this compound, react with DNPH to form stable derivatives that are then analyzed using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). [, , ]

Q11: Has this compound been detected in environmental studies?

A11: Yes, this compound has been identified in various environmental studies:* Urban Air Pollution: Detected as a component of motor vehicle emissions, particularly from heavy-duty diesel vehicles. [, ]* Indoor Air Quality: Found in indoor environments, particularly associated with new buildings and building materials. []* Atmospheric Chemistry: Identified as a product of the atmospheric oxidation of aromatic hydrocarbons like m-xylene. [, ]

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